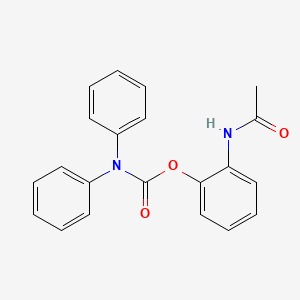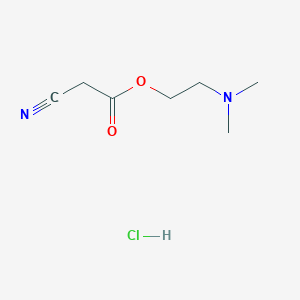
2-(Dimethylamino)ethyl 2-cyanoacetate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)ethyl 2-cyanoacetate;hydrochloride is a chemical compound with the molecular formula C7H13ClN2O2. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl 2-cyanoacetate;hydrochloride typically involves the reaction of 2-(dimethylamino)ethyl chloride with cyanoacetic acid. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . The reaction conditions usually involve heating the reactants in a suitable solvent like ethanol or dimethylformamide (DMF) to achieve optimal yields .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product while minimizing waste and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylamino)ethyl 2-cyanoacetate;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the dimethylamino group is replaced by other nucleophiles.
Condensation Reactions: It can react with aldehydes or ketones to form various condensation products.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases like triethylamine, solvents like ethanol and DMF, and other nucleophiles or electrophiles depending on the desired reaction .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, condensation reactions with aldehydes can yield various substituted cyanoacetates .
Aplicaciones Científicas De Investigación
2-(Dimethylamino)ethyl 2-cyanoacetate;hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)ethyl 2-cyanoacetate;hydrochloride involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers in target molecules . This interaction can lead to the formation of new chemical entities with potential biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-(Dimethylamino)ethyl chloride hydrochloride: A related compound used as an intermediate in organic synthesis.
2-Cyanoethyl dimethylamine: Another similar compound with applications in organic synthesis.
Uniqueness
2-(Dimethylamino)ethyl 2-cyanoacetate;hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various organic compounds .
Propiedades
IUPAC Name |
2-(dimethylamino)ethyl 2-cyanoacetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2.ClH/c1-9(2)5-6-11-7(10)3-4-8;/h3,5-6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEXOCFZEKKTHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)CC#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2623412.png)
![2-[(3-fluoro-4-methoxyphenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid](/img/structure/B2623414.png)
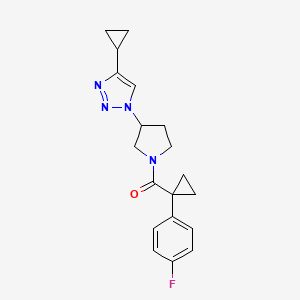
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-mesitylacetamide](/img/structure/B2623416.png)
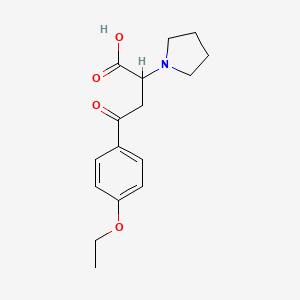

![4-acetyl-N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2623419.png)
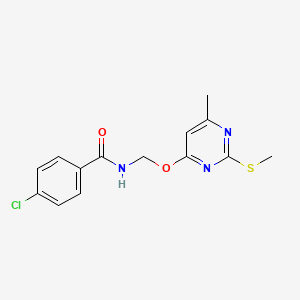
![2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B2623427.png)
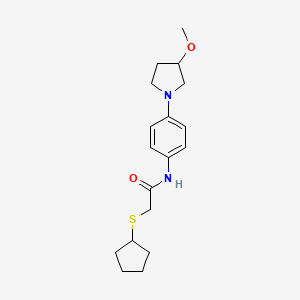
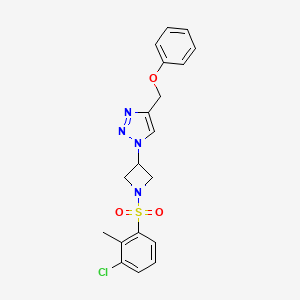
![4-(2-Fluoropyridine-4-carbonyl)-4-azatricyclo[4.3.1.1,3,8]undecane](/img/structure/B2623431.png)
